molecular formula C13H17ClO B8333385 (2R)-2-(4-isobutyl-phenyl)-propionyl chloride

(2R)-2-(4-isobutyl-phenyl)-propionyl chloride

Cat. No.: B8333385
M. Wt: 224.72 g/mol
InChI Key: QXVRLFIKHYCFJS-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(4-isobutyl-phenyl)-propionyl chloride is a useful research compound. Its molecular formula is C13H17ClO and its molecular weight is 224.72 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]propanoyl chloride

InChI

InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3/t10-/m1/s1

InChI Key

QXVRLFIKHYCFJS-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)Cl

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well-stirred solution consisting of 3.1 g. (0.015 mole) of α-(4-isobutylphenyl)propionic acid (ibuprofen) dissolved in 200 ml. of methylene chloride, there were added 3.8 g. (0.030 mole) of oxalyl chloride. The resulting reaction mixture was refluxed for a period of two hours and then cooled to room temperature. The clear colorless solution so obtained was thereafter concentrated in vacuo to dryness to yield a residue that was substantially free of solvent and excess oxalyl chloride. In this way, there was readily obtained substantially pure α-(4-isobutylphenyl)-propionyl chloride in the form of a clear colorless oil. The latter product was used as such in the next reaction step without any purification being necessary. The yield of product was assumed to be quantitative.
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Synthesis routes and methods II

Procedure details

4.66 g of 2-(4-isobutylphenyl)propionic acid is agitated in 150 ml of diethyl ether with 5.04 g of phosphorus pentachloride for one hour at 20° C. The mixture is then concentrated under vacuum, thus obtaining 5.02 g of 2-(4-isobutylphenyl)propionyl chloride. This compound is reacted with trimethyl phosphite as described in Example 2, thus producing the dimethyl ester of 2-(4-isobutylphenyl)propionylphosphonic acid. The dimethyl ester is reacted with dimethyl phosphite under the conditions described in Example 2, thus obtaining the 2-(4-isobutylphenyl)-1-hydroxypropane-1,1-bis(phosphonic acid dimethyl ester).
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4.66 g
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5.04 g
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150 mL
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